4-Piperidinoquinazoline is a chemical compound that belongs to the quinazoline family, characterized by its unique piperidine substituent. This compound has garnered attention in various scientific fields due to its potential pharmacological properties and applications in medicinal chemistry. Quinazolines, including 4-Piperidinoquinazoline, are known for their role in drug development, particularly in the treatment of cancer and other diseases.
4-Piperidinoquinazoline can be synthesized from commercially available starting materials, often involving reactions that introduce the piperidine group to the quinazoline core. The compound is not commonly found in nature but is primarily produced through synthetic organic chemistry methods.
4-Piperidinoquinazoline is classified as a heterocyclic organic compound. It features a bicyclic structure containing nitrogen atoms, which contributes to its biological activity. The presence of both the piperidine and quinazoline moieties makes it a subject of interest for researchers exploring new therapeutic agents.
The synthesis of 4-Piperidinoquinazoline typically involves several key steps:
The molecular structure of 4-Piperidinoquinazoline consists of a quinazoline ring fused with a piperidine ring. The molecular formula is , indicating the presence of carbon, hydrogen, and nitrogen atoms.
4-Piperidinoquinazoline can participate in various chemical reactions due to its functional groups:
The mechanism of action for 4-Piperidinoquinazoline is primarily linked to its interactions with biological targets, particularly enzymes and receptors involved in cellular signaling pathways:
Research indicates that derivatives of quinazolines exhibit promising anticancer activity by targeting pathways involved in tumor growth and metastasis.
4-Piperidinoquinazoline has several potential applications in scientific research:
4-Piperidinoquinazoline features a bicyclic heterocyclic scaffold consisting of a benzene ring fused with a pyrimidine ring, classified specifically as a quinazoline derivative. The core quinazoline structure (molecular formula: C₈H₆N₂) is characterized by light yellow crystalline properties, water solubility, and a melting point of 48°C [3]. In 4-piperidinoquinazoline, the piperidine moiety—a six-membered heterocyclic amine with five methylene groups and one secondary amine—is attached to the quinazoline core at the C4 position via a nitrogen linkage (CAS No.: 41229-10-1, molecular formula: C₁₃H₁₅N₃) [6]. This substitution creates a tertiary amine configuration that profoundly influences the molecule’s electronic properties. The piperidine ring adopts a chair conformation, with its nitrogen atom acting both as a hydrogen bond acceptor and a cationic center under physiological pH, enhancing target engagement [5] [8].
Quinazoline derivatives are classified based on substitution patterns:
Table 1: Influence of Substituents on Quinazoline Bioactivity
Position | Common Substituents | Biological Impact | Example Compounds |
---|---|---|---|
C2 | Styryl, halogen, amine | Modulates kinase selectivity | Gefitinib (EGFR inhibitor) |
C4 | Piperidine, aniline, morpholine | Enhances target affinity and cellular uptake | 4-Piperidinoquinazoline (NPP1 inhibitor) |
C6/C7 | Methoxy, benzamide | Improves solubility and isoform selectivity | Idelalisib analogs (PI3Kδ inhibitors) |
The C4-piperidino substitution distinguishes this subclass by conferring three-dimensional flexibility, allowing the piperidine ring to adopt optimal conformations for binding to hydrophobic enzyme pockets. This is critical in targeting enzymes like NPP1, where the piperidine nitrogen forms hydrogen bonds with catalytic residues [9]. Additionally, electronic modulation via the piperidine’s basic nitrogen enhances cation-π interactions with aromatic residues in biological targets [5].
The therapeutic exploration of quinazolines began in the late 19th century with the isolation of natural quinazolinone alkaloids (e.g., febrifugine from Dichroa febrifuga) . However, the integration of piperidine at C4 emerged strategically in the 1990s to address limitations of early quinazoline drugs:
A breakthrough came with the discovery of quinazoline-4-piperidine sulfamides (QPS) as potent NPP1 inhibitors. Patel et al. (2009) demonstrated that QPS1 (Ki = 59 ± 5 nM) exhibited >100-fold selectivity for NPP1 over related ectonucleotidases (NPP3, NTPDases) [1] [9]. This innovation addressed the lack of specific NPP1 probes, as earlier inhibitors like ARL67156 showed off-target effects [9]. Subsequent refinements produced derivatives (e.g., 7b,c,h,l) with sub-100 nM Ki values, establishing 4-piperidinoquinazoline as a privileged scaffold for ectoenzyme modulation [1].
Table 2: Key Milestones in 4-Piperidinoquinazoline Development
Year | Development | Significance | Reference |
---|---|---|---|
2003 | Gefitinib (C4-aniline quinazoline) approved | Validated quinazoline scaffold for kinase inhibition | [3] |
2009 | QPS compounds as NPP1 inhibitors | Introduced piperidine sulfamide for ectoenzyme selectivity | [9] |
2015 | 4-Pyrrolidineoxy/piperidineamino PI3Kδ inhibitors | Achieved IC₅₀ = 3–5 nM with isoform selectivity | [4] |
2018 | Anti-calcific QPS derivatives | Prevented aortic valve mineralization at ≤10 μM | [1] [9] |
Modern applications leverage structure-based design and molecular docking to optimize piperidine appendages. For example, in PI3Kδ inhibitors, attaching tetrahydro-2H-pyran-4-yl to the piperidine nitrogen yielded Compound 12d (IC₅₀ = 4.5 nM), rivaling idelalisib’s potency [4].
The piperidine ring in 4-piperidinoquinazoline derivatives serves as a multifunctional pharmacophore that enhances target engagement through three key mechanisms:
Conformational Flexibility: The chair-chair inversion of piperidine allows adaptation to diverse binding pockets. In NPP1 inhibitors, the piperidine sulfamide group rotates to form hydrogen bonds with Asn277 and Asp308 in the catalytic site, explaining the non-competitive inhibition (Ki ≈ 59 nM) [9]. This flexibility is absent in rigid moieties like phenyl, underscoring piperidine’s superiority.
Electronic Modulation: The basic nitrogen (pKa ≈ 10.6) protonates under physiological pH, generating a cationic center that stabilizes:
Table 3: Pharmacological Profiles of Piperidine-Modified Quinazolines
Target | Piperidine Substituent | Potency | Selectivity | Biological Effect |
---|---|---|---|---|
NPP1 | Sulfamide | Ki = 59 ± 5 nM | >100× vs. NPP3/NTPDases | Inhibits VIC mineralization |
PI3Kδ | Cyclopropylcarboxamide | IC₅₀ = 3.0 nM | >200× vs. PI3Kα/PI3Kβ | Anti-proliferative in B-cell lines |
EGFR | None (parent piperidine) | IC₅₀ ≈ 500 nM* | Moderate vs. HER2 | Tumor growth inhibition |
*Estimated from structural analogs [3] [4].
The piperidine moiety also enables bioisosteric replacements to address toxicity: replacing piperidine with pyrrolidine in QPS analogs maintained NPP1 affinity (Ki ≈ 60 nM) but reduced off-target binding [1]. Similarly, 3-aminopiperidine in Compound 9 achieved PI3Kδ inhibition (IC₅₀ = 2.7 nM) equivalent to idelalisib [4].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2